

1-Fluoroheptane: A Versatile Fluorinated Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1-Fluoroheptane

Cat. No.: B1584036

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroheptane, a linear saturated fluoroalkane, is an important fluorinated building block in organic synthesis. The introduction of a single fluorine atom into an aliphatic chain can significantly alter the physicochemical properties of a molecule, including lipophilicity, metabolic stability, and binding affinity, without drastically changing its steric profile. These characteristics make **1-fluoroheptane** and similar monofluorinated alkanes valuable tools in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of **1-fluoroheptane**, complete with experimental protocols and spectroscopic data to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **1-fluoroheptane** is essential for its application in synthesis and for the characterization of its reaction products.

Table 1: Physicochemical Properties of **1-Fluoroheptane**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
CAS Number	661-11-0
Molecular Formula	C ₇ H ₁₅ F
Molecular Weight	118.19 g/mol
Boiling Point	119.2 °C at 750 mmHg
Melting Point	-73 °C
Density	0.806 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.386

Table 2: Spectroscopic Data of **1-Fluoroheptane**

Spectroscopy	Data
^1H NMR	The proton NMR spectrum of 1-fluoroheptane displays characteristic signals for the different methylene groups and the terminal methyl group. The signal for the methylene group attached to the fluorine atom (C1-H) is split into a triplet of triplets due to coupling with the fluorine atom and the adjacent methylene protons.
^{13}C NMR	The carbon NMR spectrum shows distinct signals for each of the seven carbon atoms. The carbon atom bonded to fluorine (C1) exhibits a large one-bond carbon-fluorine coupling constant (^1JCF).
^{19}F NMR	The fluorine-19 NMR spectrum of 1-fluoroheptane shows a single signal, typically a triplet of triplets, due to coupling with the adjacent protons on C1 and C2. The chemical shift is characteristic of a primary fluoroalkane. [1] [4] [5] [6]
Mass Spectrometry (EI)	The electron ionization mass spectrum of 1-fluoroheptane shows a molecular ion peak (M^+) at m/z 118. Key fragmentation patterns include the loss of HF to give a peak at m/z 98, and cleavage of C-C bonds leading to a series of alkyl and fluoroalkyl fragments. [1] [7]

Synthesis of 1-Fluoroheptane

The most common laboratory-scale synthesis of **1-fluoroheptane** involves the nucleophilic fluorination of a corresponding heptyl derivative, typically 1-heptanol or a 1-haloheptane.

Experimental Protocol: Synthesis of 1-Fluoroheptane from 1-Heptanol

This protocol is based on a general method for the fluorination of primary alcohols.

Reaction Scheme:

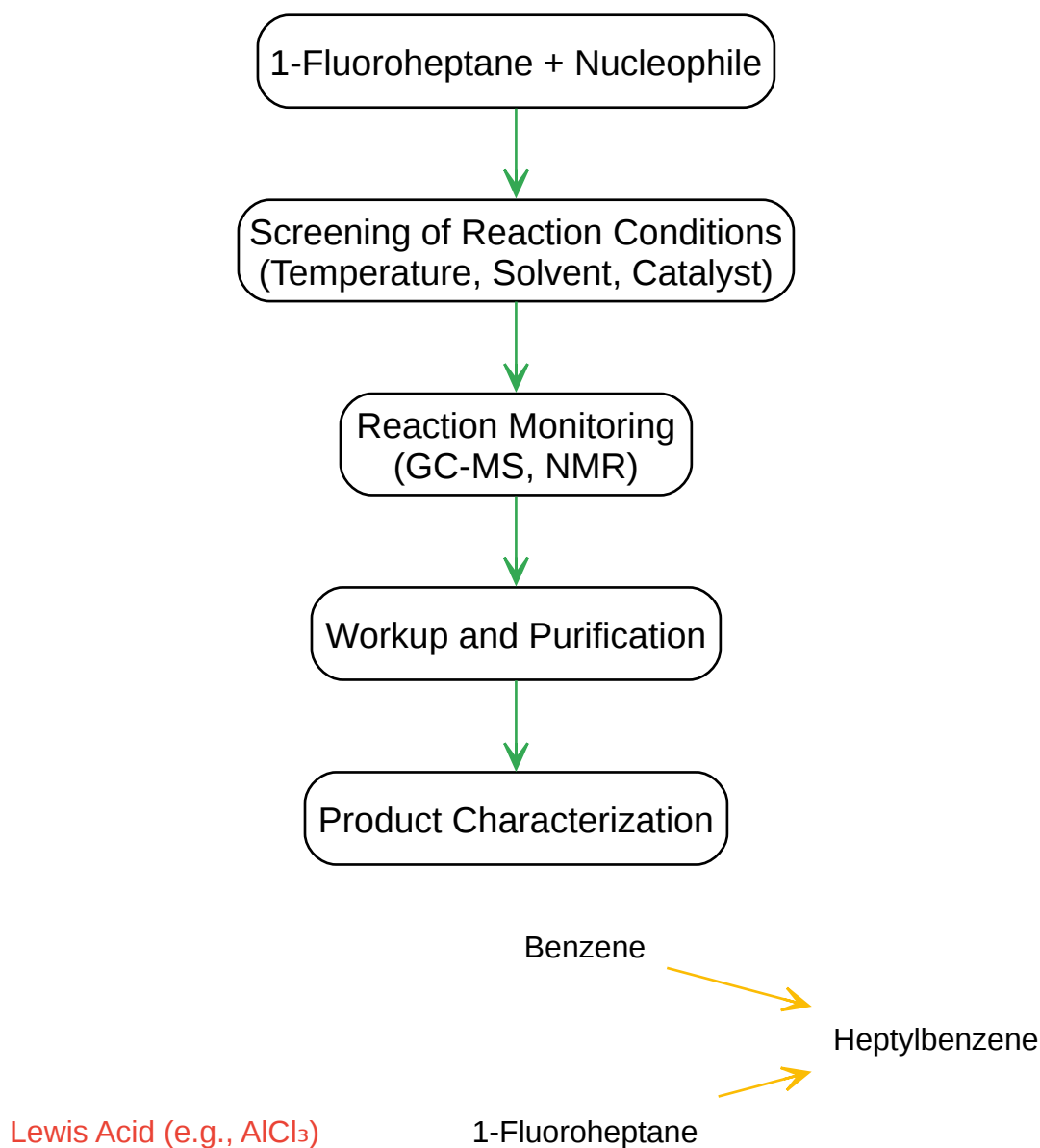
$\text{PPh}_3, \text{KF}, \text{CCl}_4$

1-Heptanol \longrightarrow 1-Fluoroheptane

1-Fluoroheptane $\xrightarrow{-\text{HF}}$ Heptene

Lewis Acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$)

Alkyne $\xrightarrow{+2\text{HF}}$ gem-Difluoroalkane



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